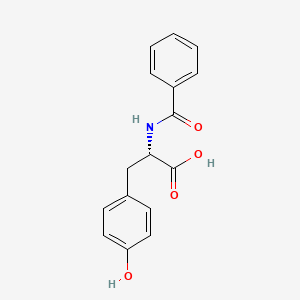

N-Benzoyl-L-tyrosine

Descripción general

Descripción

N-Benzoyl-L-tyrosine: is a derivative of the amino acid L-tyrosine, where the amino group is protected by a benzoyl group. This compound is often used in biochemical research and enzymatic assays, particularly as a substrate for chymotrypsin, a digestive enzyme that breaks down proteins in the small intestine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving L-tyrosine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of solvents like methanol and catalysts can also enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzoyl-L-tyrosine undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound ethyl ester can be hydrolyzed to produce this compound and ethanol.

Oxidation and Reduction: The phenolic hydroxyl group in the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Hydrolysis: Produces this compound and ethanol.

Oxidation: Produces quinones.

Reduction: Produces catechols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Enzyme Studies

N-Benzoyl-L-tyrosine serves as a substrate in enzyme kinetics studies, particularly with serine proteases like chymotrypsin. The compound's structure allows researchers to investigate enzyme specificity and catalytic mechanisms, providing insights into protein digestion pathways. It is particularly useful in understanding the interactions between enzymes and substrates that contain aromatic residues like tyrosine.

2. Drug Development

The compound is utilized in the development of enzyme inhibitors, which can have therapeutic implications for diseases such as cancer and Alzheimer's disease. By modifying the structure of this compound, researchers can create competitive inhibitors that bind to the active sites of proteases, thereby inhibiting their activity. This approach is crucial in drug design, where targeting specific enzymes can lead to effective treatments.

3. Biochemical Assays

this compound is employed in various biochemical assays to measure enzyme activity. Its ability to undergo cleavage by specific enzymes makes it a valuable tool for quantifying enzyme kinetics and understanding metabolic pathways .

4. Protein Interactions

The compound aids in studying protein-protein interactions, which are essential for understanding cellular processes. By examining how this compound interacts with different proteins, researchers can gain insights into signaling pathways and regulatory mechanisms within cells.

Case Studies

Case Study 1: Enzyme Kinetics with Chymotrypsin

A study investigated the interaction of this compound with chymotrypsin to determine its kinetic parameters. The results indicated that the compound acted as an effective substrate, allowing for detailed analysis of the enzyme's catalytic efficiency and specificity towards aromatic amino acids.

Case Study 2: Development of Protease Inhibitors

Research focused on modifying this compound to create potent inhibitors for serine proteases involved in cancer progression. The modified compounds demonstrated significant inhibitory activity, highlighting the potential for developing new therapeutic agents based on this scaffold .

Table 1: Comparison of Enzyme Specificity

| Enzyme | Substrate | Kinetic Parameters (Km, Vmax) | Reference |

|---|---|---|---|

| Chymotrypsin | This compound | Km = 0.5 mM, Vmax = 150 μmol/min | |

| Subtilisin | This compound | Km = 0.3 mM, Vmax = 120 μmol/min | |

| Trypsin | This compound | Km = 0.4 mM, Vmax = 130 μmol/min |

Table 2: Applications in Drug Development

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Treatment | Inhibitors developed from this compound | Targeted therapy for tumor growth |

| Neurodegenerative Diseases | Modifications leading to enzyme inhibition | Alleviation of symptoms in Alzheimer's |

| Metabolic Disorders | Understanding enzymatic pathways | Development of metabolic regulators |

Mecanismo De Acción

N-Benzoyl-L-tyrosine acts as a substrate for chymotrypsin, which cleaves the peptide bond between the benzoyl group and the tyrosine residue. This reaction is crucial for studying the enzyme’s specificity and catalytic mechanism. The molecular target is the active site of chymotrypsin, where the substrate binds and undergoes hydrolysis .

Comparación Con Compuestos Similares

N-Benzoyl-L-tyrosine ethyl ester: Used as a substrate for chymotrypsin assays, similar to this compound but with an ethyl ester group.

This compound p-nitroanilide: Another substrate for protease assays, with a p-nitroanilide group instead of the ethyl ester.

Uniqueness: this compound is unique due to its specific interaction with chymotrypsin, making it an essential tool for studying this enzyme’s activity. Its derivatives, such as the ethyl ester and p-nitroanilide, offer variations in substrate specificity and assay conditions .

Actividad Biológica

N-Benzoyl-L-tyrosine is an important compound in biochemical research, particularly known for its role as a substrate in protease assays. This article delves into its biological activity, synthesis, applications, and relevant research findings.

This compound is an amino acid derivative with the following characteristics:

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

- Melting Point : 118-121 °C

- Storage Conditions : Should be stored at -20°C for stability .

Synthesis

The synthesis of this compound typically involves the reaction of L-tyrosine with benzoyl chloride in the presence of a base. This process can yield various derivatives, including esters which are resistant to certain proteolytic enzymes, making them useful in enzymatic assays .

Protease Substrate

This compound is widely utilized as a chromogenic substrate for serine proteases, such as chymotrypsin. It undergoes hydrolysis, allowing for the measurement of protease activity through spectrophotometric methods. The kinetic parameters observed include:

- Km (Michaelis constant) :

- Alpha-chymotrypsin: 0.02 mM

- Subtilisin BPN': 7 mM

- kcat (Turnover number) :

This substrate exhibits low spontaneous hydrolysis but is effectively hydrolyzed by serine proteases, making it an excellent tool for enzyme assays.

Antifungal Activity

Recent studies have demonstrated that N-benzoyl derivatives, including this compound, possess antifungal properties against various pathogens. For instance, they have shown efficacy against Fusarium temperatum and Aspergillus fumigatus, indicating potential applications in treating fungal infections .

Case Studies and Research Findings

-

Protease Activity Assay :

A study utilized this compound as a substrate to screen for protease-deficient mutants of Bacillus subtilis. The results indicated that this compound could effectively differentiate between various proteases based on their hydrolysis rates . -

Antifungal Evaluation :

In another study, a series of N-benzoyl amino acids were synthesized and tested for antifungal activity. The results showed that certain derivatives exhibited significant inhibition against fungal strains, suggesting their potential use in pharmaceutical applications against fungal infections . -

Kinetic Analysis :

Kinetic studies highlighted the competitive inhibition of alpha-chymotrypsin by indole when using this compound as a substrate. This finding contributes to the understanding of enzyme-substrate interactions and the development of enzyme inhibitors .

Propiedades

IUPAC Name |

(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUUDPTUEOKITK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180357 | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-23-6 | |

| Record name | N-Benzoyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzyme target of BTEE?

A1: BTEE is specifically recognized and hydrolyzed by chymotrypsin-like serine proteases. [, , , ] This interaction serves as a basis for studying these enzymes in various biological systems.

Q2: What are the products of BTEE hydrolysis by chymotrypsin?

A2: Chymotrypsin cleaves the ester bond in BTEE, yielding N-benzoyl-L-tyrosine and ethanol as products. [, ]

Q3: How does the hydrolysis of BTEE by chymotrypsin contribute to understanding enzymatic activity?

A3: Researchers can monitor the rate of BTEE hydrolysis to determine the kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). [, , ] These parameters provide valuable insights into the enzyme's affinity for the substrate and its overall catalytic efficiency.

Q4: Does BTEE affect cellular processes other than enzymatic activity?

A4: BTEE has been shown to inhibit the egg jelly-induced acrosome reaction in sea urchin sperm by affecting calcium channel activity, suggesting a potential role beyond serving as an enzyme substrate. []

Q5: What is the molecular formula and weight of BTEE?

A5: The molecular formula of BTEE is C16H15NO4, and its molecular weight is 285.3 g/mol.

Q6: Are there any spectroscopic techniques used to characterize BTEE?

A6: UV-Vis spectroscopy is commonly employed to monitor the hydrolysis of BTEE by chymotrypsin. The reaction is typically followed by measuring the absorbance change at 256 nm. [, , ]

Q7: What is the effect of dimethyl sulfoxide (DMSO) on BTEE and chymotrypsin activity?

A7: While DMSO can enhance BTEE solubility, high concentrations can negatively impact chymotrypsin activity. [] Interestingly, encapsulating the enzyme within reverse micelles using AOT and heptane in the presence of DMSO-water mixtures preserves enzymatic activity, highlighting the protective effect of the reverse micelle microenvironment. []

Q8: What type of reactions can be studied using BTEE as a substrate?

A8: BTEE is primarily used to study the kinetics and specificity of chymotrypsin-like serine proteases in hydrolysis reactions. [, , ]

Q9: How does the structure of BTEE influence its interaction with chymotrypsin?

A9: The benzoyl and tyrosine moieties in BTEE are crucial for its recognition and binding within the active site of chymotrypsin. Modifications to these groups can significantly affect the enzyme's activity and specificity. []

Q10: Have computational methods been employed to study BTEE and its interactions?

A10: While the provided abstracts do not delve into detailed computational studies, molecular modeling and simulations could be employed to further elucidate the interactions between BTEE and chymotrypsin, providing insights into binding affinities and reaction mechanisms.

Q11: How do structural modifications to BTEE impact its interaction with chymotrypsin?

A11: Studies indicate that replacing the ethyl ester group with an amide group can alter the kinetic parameters of the hydrolysis reaction catalyzed by chymotrypsin. [] This highlights the importance of the ester moiety for optimal enzyme-substrate interactions.

Q12: What are the challenges associated with formulating BTEE for different applications?

A12: BTEE's limited water solubility can pose challenges for its formulation and delivery in biological systems. Researchers have explored using cyclodextrins [] and organic solvent mixtures [] to overcome this limitation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.